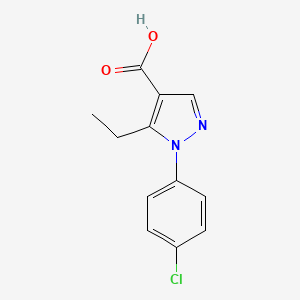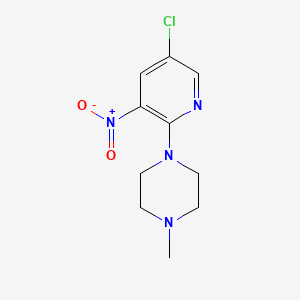amine CAS No. 1019615-35-0](/img/structure/B1486452.png)
[(2-Chlorophenyl)methyl](1-cyclopropylethyl)amine
Descripción general
Descripción
2-(Chlorophenyl)methyl (1-cyclopropylethyl)amine, commonly referred to as 2-CPMEA, is a synthetic amine and a derivative of amphetamine. It is used for scientific research purposes, primarily in neuroscience and pharmacology. 2-CPMEA has a wide range of applications and is used in experiments to study the mechanisms of action of various drugs, as well as to investigate the biochemical and physiological effects of these drugs.
Aplicaciones Científicas De Investigación
2-CPMEA is used as a tool for scientific research, primarily in neuroscience and pharmacology. It is used in experiments to study the mechanisms of action of various drugs, as well as to investigate the biochemical and physiological effects of these drugs. It is also used to study the effects of drug interactions on the central nervous system.
Mecanismo De Acción
2-CPMEA acts as an agonist of the norepinephrine transporter (NET). It binds to NET and increases the amount of norepinephrine available in the synapse, resulting in increased neuronal activity. This increased activity can lead to increased alertness, focus, and energy.
Biochemical and Physiological Effects
2-CPMEA has a range of biochemical and physiological effects. It has been shown to increase alertness, focus, and energy levels. It has also been shown to increase heart rate and blood pressure, as well as to cause mild euphoria. In addition, it has been shown to increase the release of dopamine and serotonin, which can lead to improved mood and decreased anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-CPMEA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound to synthesize, and it is also highly soluble in water, which makes it easy to use in experiments. However, there are also some limitations to its use in lab experiments. It has a short half-life, meaning that its effects are relatively short-lived. In addition, it can cause side effects such as increased heart rate and blood pressure, which can be dangerous if not monitored carefully.
Direcciones Futuras
There are several potential future directions for the use of 2-CPMEA in scientific research. It could be used to study the effects of drugs on the central nervous system, as well as to investigate the biochemical and physiological effects of various drugs. In addition, it could be used to study the effects of drug interactions on the central nervous system. Finally, it could be used in experiments to investigate the effects of psychostimulants on behavior and cognition.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-cyclopropylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-9(10-6-7-10)14-8-11-4-2-3-5-12(11)13/h2-5,9-10,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQCNPYJTOBRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B1486374.png)








